{2-Fluorospiro[3.3]heptan-2-yl}methanol
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Overview
Description
{2-Fluorospiro[3.3]heptan-2-yl}methanol is a chemical compound with the molecular formula C8H13FO and a molecular weight of 144.19 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Fluorospiro[3One common method is the fluorination of spiro[3.3]heptane-2-methanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for {2-Fluorospiro[3.3]heptan-2-yl}methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
{2-Fluorospiro[3.3]heptan-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding spirocyclic alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of spiro[3.3]heptane-2-carboxylic acid.
Reduction: Formation of spiro[3.3]heptane-2-ylmethanol.
Substitution: Formation of spiro[3.3]heptane-2-ylmethanol derivatives with various substituents.
Scientific Research Applications
{2-Fluorospiro[3.3]heptan-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-Fluorospiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spirocyclic structure provides rigidity, which can affect the compound’s overall conformation and biological activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2-methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluorospiro[3.3]heptane:
Uniqueness
{2-Fluorospiro[3.3]heptan-2-yl}methanol is unique due to the presence of both a fluorine atom and a methanol group within a spirocyclic framework. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H13FO |
---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
(2-fluorospiro[3.3]heptan-2-yl)methanol |
InChI |
InChI=1S/C8H13FO/c9-8(6-10)4-7(5-8)2-1-3-7/h10H,1-6H2 |
InChI Key |
GHYWLBFWNWLVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)(CO)F |
Origin of Product |
United States |
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